Cas no 1807208-76-9 (4-Bromo-3-fluoro-2-nitrothiophenol)

4-Bromo-3-fluoro-2-nitrothiophenol is a halogenated and nitrated thiophenol derivative with significant utility in synthetic organic chemistry. Its structure, featuring bromo, fluoro, and nitro substituents on a thiophenol core, makes it a versatile intermediate for constructing complex heterocyclic compounds, particularly in pharmaceutical and agrochemical research. The electron-withdrawing nitro group enhances reactivity in nucleophilic aromatic substitution (SNAr) reactions, while the thiol functionality allows for further derivatization. The presence of both bromine and fluorine atoms offers selective modification sites, enabling precise structural tuning. This compound is particularly valuable in the development of sulfur-containing bioactive molecules and advanced materials. Proper handling is required due to its reactive thiol group and potential sensitivity.
4-Bromo-3-fluoro-2-nitrothiophenol structure
1807208-76-9 structure
商品名:4-Bromo-3-fluoro-2-nitrothiophenol
CAS番号:1807208-76-9
MF:C6H3BrFNO2S
メガワット:252.060922861099
CID:4794440

4-Bromo-3-fluoro-2-nitrothiophenol 化学的及び物理的性質

名前と識別子

    • 4-Bromo-3-fluoro-2-nitrothiophenol
    • インチ: 1S/C6H3BrFNO2S/c7-3-1-2-4(12)6(5(3)8)9(10)11/h1-2,12H
    • InChIKey: VXJRIFOIXMIAOU-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1F)[N+](=O)[O-])S

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 189
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 46.8

4-Bromo-3-fluoro-2-nitrothiophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A014005446-500mg
4-Bromo-3-fluoro-2-nitrothiophenol
1807208-76-9 97%
500mg
815.00 USD 2021-05-31
Alichem
A014005446-250mg
4-Bromo-3-fluoro-2-nitrothiophenol
1807208-76-9 97%
250mg
499.20 USD 2021-05-31
Alichem
A014005446-1g
4-Bromo-3-fluoro-2-nitrothiophenol
1807208-76-9 97%
1g
1,504.90 USD 2021-05-31

4-Bromo-3-fluoro-2-nitrothiophenol 関連文献

4-Bromo-3-fluoro-2-nitrothiophenolに関する追加情報

Chemical Profile of 4-Bromo-3-fluoro-2-nitrothiophenol (CAS No. 1807208-76-9)

4-Bromo-3-fluoro-2-nitrothiophenol, identified by its CAS number 1807208-76-9, is a specialized organic compound belonging to the thiophene derivatives family. This compound has garnered significant attention in the field of pharmaceutical chemistry and material science due to its unique structural properties and potential applications. The presence of both bromine and fluorine substituents, combined with a nitro group, makes it a versatile intermediate for synthesizing more complex molecules.

The structural framework of 4-Bromo-3-fluoro-2-nitrothiophenol consists of a thiophene ring substituted at the 2-position with a nitro group, at the 3-position with a fluorine atom, and at the 4-position with a bromine atom. This specific arrangement imparts distinct electronic and steric characteristics to the molecule, influencing its reactivity and utility in various synthetic pathways. The nitro group, in particular, is known for its strong electron-withdrawing effects, which can modulate the reactivity of the aromatic system, making it a valuable tool in organic synthesis.

In recent years, 4-Bromo-3-fluoro-2-nitrothiophenol has been explored as a key intermediate in the development of novel pharmaceutical agents. Its halogenated structure provides a rich platform for further functionalization, enabling the creation of molecules with tailored biological activities. For instance, researchers have utilized this compound in the synthesis of thiophene-based heterocycles, which are prevalent in many bioactive molecules. The halogen atoms can participate in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating the construction of more complex structures.

One of the most compelling aspects of 4-Bromo-3-fluoro-2-nitrothiophenol is its role in medicinal chemistry. Thiophene derivatives have been widely studied for their potential as antimicrobial, antiviral, and anticancer agents. The introduction of electron-withdrawing groups like the nitro group can enhance the binding affinity of these molecules to biological targets. Additionally, the presence of bromine and fluorine allows for further derivatization to optimize pharmacokinetic properties such as solubility and metabolic stability.

Recent advancements in computational chemistry have also highlighted the importance of 4-Bromo-3-fluoro-2-nitrothiophenol in drug discovery. Molecular modeling studies suggest that this compound can serve as a scaffold for designing small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. The combination of computational methods with traditional synthetic approaches has accelerated the discovery process, leading to faster development cycles for new therapeutic agents.

The chemical reactivity of 4-Bromo-3-fluoro-2-nitrothiophenol makes it particularly useful in cross-coupling reactions, which are fundamental to modern organic synthesis. For example, palladium-catalyzed reactions can be employed to introduce new substituents at various positions on the thiophene ring. These reactions are highly efficient and selective, allowing chemists to construct complex molecular architectures with precision. The ability to functionalize thiophenes in this manner has opened up new avenues for developing innovative pharmaceuticals.

In material science, 4-Bromo-3-fluoro-2-nitrothiophenol has been investigated for its potential applications in organic electronics. Thiophene-based materials are known for their excellent charge transport properties, making them suitable for use in semiconductors and optoelectronic devices. The halogen substituents can influence the electronic properties of these materials, enabling tunable performance characteristics. Researchers have explored its use in creating conductive polymers and organic field-effect transistors (OFETs), which could revolutionize flexible electronics and wearable technology.

The synthesis of 4-Bromo-3-fluoro-2-nitrothiophenol typically involves multi-step processes starting from commercially available precursors. Common synthetic routes include halogenation and nitration reactions performed under controlled conditions to ensure high yield and purity. Advances in synthetic methodologies have improved the efficiency of these processes, making it more feasible to produce larger quantities of this compound for research and industrial applications.

From an industrial perspective, 4-Bromo-3-fluoro-2-nitrothiophenol represents an important building block for various industries beyond pharmaceuticals and electronics. Its versatility allows it to be incorporated into a wide range of products, from agrochemicals to specialty chemicals. The demand for high-quality intermediates like this compound continues to grow as industries seek innovative solutions to complex challenges.

The environmental impact of producing and using 4-Bromo-3-fluoro-2-nitrothiophenol is also a consideration that researchers are addressing through green chemistry principles. Efforts are being made to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. These initiatives align with broader industry trends toward environmentally responsible manufacturing practices.

In conclusion,4-Bromo-3-fluoro-2-nitrothiophenol (CAS No. 1807208-76-9) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it invaluable as an intermediate in pharmaceutical synthesis, material science applications, and industrial processes. As research continues to uncover new uses for this compound,4-Bromo-3-fluoro-2-nitrothiophenol is poised to play an increasingly important role in advancing scientific innovation.

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